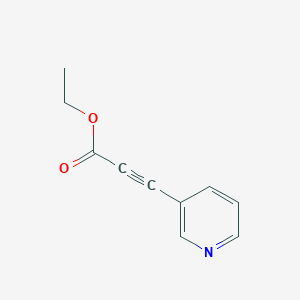

Ethyl 3-(3-Pyridyl)propiolate

説明

Overview of Pyridine-Containing Propiolate Esters in Synthetic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds frequently found in natural products, pharmaceuticals, and agrochemicals. researchgate.net The incorporation of a pyridine ring into a molecule can significantly influence its biological activity and physical properties. lookchem.com Propiolate esters, on the other hand, are important building blocks in organic synthesis, known for their participation in a wide range of chemical transformations. chemicalbook.com

The combination of these two entities in pyridine-containing propiolate esters results in a class of compounds with enhanced reactivity and a broad spectrum of potential applications. These esters serve as key intermediates in the synthesis of various heterocyclic systems, including indolizines and other nitrogen-containing scaffolds. For instance, ethyl propiolate itself is a precursor in the preparation of pyrazolo[1,5-a]pyridines, which have shown anti-inflammatory activity. chemicalbook.comtandfonline.com

Significance of the Alkynyl and Ester Functionalities in Reaction Design

The reactivity of ethyl 3-(3-pyridyl)propiolate is largely dictated by its alkynyl (carbon-carbon triple bond) and ethyl ester functional groups.

The alkynyl group is a hub of high electron density, making it susceptible to attack by both electrophiles and nucleophiles. It is a key participant in a variety of powerful synthetic reactions, including:

Cycloaddition Reactions: The alkyne can readily undergo [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazole rings. mdpi.com This reaction is widely used in drug discovery and materials science for its high efficiency and selectivity.

Addition Reactions: The triple bond can be selectively reduced to either a double bond (alkene) or a single bond (alkane), providing access to a range of saturated and unsaturated derivatives.

Annulation Reactions: Transition metal-catalyzed annulations involving alkynes are a powerful tool for constructing complex carbocyclic and heterocyclic frameworks. rsc.org

The ester functionality (-COOEt) also plays a crucial role in the synthetic utility of this compound.

Nucleophilic Acyl Substitution: The ester group can be readily converted into other functional groups, such as amides, carboxylic acids, or even alcohols, through reactions with appropriate nucleophiles. This versatility allows for the introduction of diverse structural motifs.

Activation of Adjacent Positions: The electron-withdrawing nature of the ester can activate adjacent C-H bonds, facilitating their deprotonation and subsequent reaction with electrophiles.

Directing Group: In certain reactions, the ester group can act as a coordinating site for a metal catalyst, directing the reaction to a specific position on the molecule and thereby controlling the regioselectivity of the transformation. rsc.org

The interplay between the alkynyl and ester groups can lead to unique reactivity. For example, the alkynyl group can enhance the reactivity of the ester group towards nucleophiles, facilitating amide bond formation. nih.gov

Scope and Research Trajectory of this compound Studies

Research involving this compound and related compounds is on an upward trend, driven by the continuous demand for new and efficient synthetic methodologies in drug discovery and materials science. Current research efforts are focused on several key areas:

Development of Novel Synthetic Methods: Chemists are actively exploring new catalytic systems and reaction conditions to expand the synthetic utility of this compound. This includes the development of more sustainable and atom-economical transformations. rsc.org

Synthesis of Biologically Active Molecules: The pyridine and propiolate moieties are both present in numerous biologically active compounds. Consequently, this compound is being investigated as a key starting material for the synthesis of novel therapeutic agents. tandfonline.com

Materials Science Applications: The rigid, linear structure of the alkynyl group makes it an attractive component for the construction of novel organic materials with interesting electronic and optical properties.

The versatility of this compound as a synthetic building block ensures its continued importance in the field of organic chemistry. As our understanding of its reactivity deepens, we can expect to see its application in the synthesis of increasingly complex and functional molecules with a wide range of potential applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-pyridin-3-ylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSGBVGBVULUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382719 | |

| Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59608-03-6 | |

| Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Transformation Pathways

Cycloaddition Reactions Involving the Alkynyl Moiety

The electron-deficient nature of the alkyne in ethyl 3-(3-pyridyl)propiolate, enhanced by the electron-withdrawing effects of the adjacent ester and pyridyl groups, makes it an excellent participant in several types of cycloaddition reactions. These reactions are fundamental to its utility as a building block in synthetic organic chemistry.

1,3-dipolar cycloadditions are powerful pericyclic reactions that involve the combination of a 1,3-dipole with a dipolarophile (in this case, the alkyne of this compound) to form a five-membered heterocyclic ring. wikipedia.org This methodology is a cornerstone for the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles.

Pyridine (B92270) N-imides, which exist in equilibrium with their ylidic form (N-iminopyridinium ylides), serve as 1,3-dipoles in cycloaddition reactions. The reaction of these ylides with activated alkynes like this compound is a well-established method for the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) scaffold. nih.govmdpi.com The reaction proceeds via a [3+2] cycloaddition mechanism, where the N-iminopyridinium ylide adds across the alkyne. This is typically followed by an oxidative aromatization step to yield the stable pyrazolo[1,5-a]pyridine derivative. mdpi.com The electron-deficient character of the propiolate is crucial for the reaction to proceed efficiently. mdpi.com

Pyridinium-3-olates are mesoionic compounds that behave as 1,3-dipoles and react with electron-deficient alkynes. A study involving the closely related ethyl propiolate with 1-(propargyl)-pyridinium-3-olate demonstrated that the cycloaddition proceeds in a regioselective manner. nih.gov This reaction, conducted under ultrasonic irradiation, yielded two major regioisomeric bicyclic products and one minor furo[2,3-c]pyridine (B168854) derivative. nih.gov

The major products resulted from the dipole reacting across its 2,6-positions with the alkyne. nih.gov The formation of two regioisomers highlights the nuanced regioselectivity of the reaction, which can be influenced by both steric and electronic factors governed by the frontier molecular orbitals (FMO) of the reactants. nih.gov DFT calculations have shown that the transition states leading to the two major regioisomers are very close in energy, consistent with their formation in nearly equal ratios. nih.gov Given the structural similarity, this compound is expected to exhibit comparable reactivity and regioselectivity.

| Reactant A (1,3-Dipole) | Reactant B (Dipolarophile) | Product(s) | Yield (%) | Notes |

|---|---|---|---|---|

| 1-(Proper-gyl)pyridinium-3-olate | Ethyl propiolate | Ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-2,6-diene-6-carboxylate | 32% | Major Regioisomer 1 |

| 1-(Proper-gyl)pyridinium-3-olate | Ethyl propiolate | Ethyl 2-oxo-8-(prop-2-ynyl)-8-aza-bicyclo[3.2.1]octa-3,6-diene-6-carboxylate | 27% | Major Regioisomer 2 |

| 1-(Proper-gyl)pyridinium-3-olate | Ethyl propiolate | Ethyl 2,6-dihydro-6-(prop-2-ynyl)furo[2,3-c]pyridine-3-carboxylate | 11% | Minor Product |

The versatility of this compound in 1,3-dipolar cycloadditions makes it a key precursor for various fused heterocyclic systems.

Pyrazolo[1,5-a]pyridine Systems: As detailed in section 3.1.1.1, the reaction with pyridine N-imides provides a direct route to substituted pyrazolo[1,5-a]pyridines. nih.govacs.org This transformation is highly valuable as the pyrazolo[1,5-a]pyridine core is found in numerous biologically active compounds, including the anti-inflammatory drug ibudilast. mdpi.com

Indolizine (B1195054) Systems: Indolizines are another class of N-fused heterocycles that can be synthesized using pyridinium (B92312) ylides. In this case, the ylide is generated from the reaction of a pyridine with an α-halocarbonyl compound. The subsequent [3+2] cycloaddition of this ylide with an activated alkyne like this compound, followed by oxidation, yields the aromatic indolizine core.

The term "click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The quintessential click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a variant of the Huisgen 1,3-dipolar cycloaddition. ijrpc.com This reaction specifically joins an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.

This compound serves as an excellent alkyne component in CuAAC reactions. When reacted with an organic azide in the presence of a copper(I) catalyst, it will selectively produce the corresponding 1,4-disubstituted 1,2,3-triazole. This reaction is highly reliable and proceeds under mild conditions, often in aqueous solvents, making it a favored method for bioconjugation and materials science applications. ijrpc.com The resulting triazole ring is chemically stable and can act as a rigid linker in more complex molecular architectures.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com The reactivity in a normal-demand Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.comyoutube.com

This compound is considered an activated dienophile due to the presence of two electron-withdrawing groups conjugated to the alkyne: the ethoxycarbonyl group and the 3-pyridyl group. This activation lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene, thereby accelerating the reaction rate. libretexts.org Consequently, it can react with a variety of dienes, including cyclic dienes like cyclopentadiene (B3395910) and furan, as well as acyclic dienes, to form substituted cyclohexadiene derivatives, which can be valuable intermediates in the synthesis of complex molecules. researchgate.netnih.gov

1,3-Dipolar Cycloadditions for Heterocycle Formation

Nucleophilic Addition Reactions to the Triple Bond

The electron-withdrawing nature of the adjacent ester group renders the triple bond of this compound susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis, allowing for the introduction of various functional groups and the construction of diverse molecular scaffolds.

Thioconjugate Additions and Stereoselectivity

The addition of thiols to activated alkynes, such as ethyl propiolate derivatives, is a well-established and efficient method for forming carbon-sulfur bonds. nih.govresearchgate.net This reaction, often referred to as a thiol-yne reaction, proceeds via a nucleophilic conjugate addition mechanism. nih.gov The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. acs.org This anion then attacks the β-carbon of the propiolate, leading to an allenolate intermediate. Subsequent protonation yields the final vinyl sulfide (B99878) product. acs.org

The stereoselectivity of this addition is a key consideration. The reaction can lead to the formation of both (Z)- and (E)-isomers of the resulting ethyl 3-(alkylthio)-3-(pyridin-3-yl)acrylate. Research on the analogous ethyl propiolate has shown that the reaction conditions can influence the stereochemical outcome. For instance, the use of catalytic amounts of an amine base with thiol nucleophiles can afford excellent yields with high Z:E ratios. acs.org The formation of the (Z)-isomer is often favored under kinetic control, where the protonation of the allenolate intermediate occurs on the side opposite to the bulkier thioether group. richmond.edu However, under thermodynamic control, equilibration to the more stable (E)-isomer can occur. richmond.edu

The reaction conditions, including the choice of solvent and the pH, can significantly impact the reaction rate and yield. Polar solvents like methanol (B129727), acetonitrile, and dimethylformamide tend to accelerate the reaction. nih.gov The reaction is also sensitive to pH, with basic conditions generally favoring the formation of the thiolate nucleophile and thus promoting the reaction. chemicalbook.comnih.gov

| Factor | Influence on the Reaction | Typical Conditions/Observations | References |

|---|---|---|---|

| Stereoselectivity | Determines the (Z)/(E) isomer ratio of the product. | Kinetic control often favors the (Z)-isomer, while thermodynamic control can lead to the more stable (E)-isomer. | acs.orgrichmond.edu |

| Catalyst | A basic catalyst is typically required to generate the thiolate anion. | Amine bases are commonly used and can provide high Z:E ratios. | acs.org |

| Solvent | Affects reaction rate and yield. | Polar solvents generally enhance the reaction rate. | nih.gov |

| pH | Influences the concentration of the nucleophilic thiolate. | Basic conditions (pH > pKa of the thiol) are generally required for the reaction to proceed efficiently. | chemicalbook.comnih.gov |

Conjugate Additions with Alcohols and Amines

Similar to thiols, alcohols and amines can also act as nucleophiles in conjugate addition reactions with this compound, although they are generally less reactive. nih.govresearchgate.net These reactions lead to the formation of enol ethers and enamines, respectively, which are valuable intermediates in organic synthesis.

The addition of alcohols often requires more forcing conditions or specific catalysts compared to the addition of thiols. The lower nucleophilicity of alcohols means that stronger bases or alternative activation methods may be necessary to facilitate the reaction.

Amines, being more nucleophilic than alcohols, readily undergo conjugate addition to activated alkynes. This reaction is a straightforward method for the synthesis of β-enaminones and related compounds. The reaction of an amine with the triple bond of this compound would yield an ethyl 3-amino-3-(pyridin-3-yl)acrylate derivative. This transformation is significant as the resulting enamine can exist as E/Z isomers, and their interconversion can be facile. worktribe.com The synthesis of related compounds, such as ethyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine (B139424) and ethyl acrylate, highlights the utility of such conjugate additions in preparing pharmaceutically relevant intermediates. google.com

Derivatization and Functional Group Interconversions of the Ester Linkage

The ethyl ester group of this compound provides another site for chemical modification, allowing for a range of derivatizations and functional group interconversions. These transformations can be used to alter the compound's physical and chemical properties or to introduce new functionalities for further synthetic elaboration.

Transformations to Ethyl 3-oxo-3-(pyridin-3-yl)propanoate Derivatives

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a β-keto ester, a class of compounds known for their synthetic versatility. While the direct conversion of this compound to this β-keto ester is not commonly reported, a plausible synthetic route can be envisioned based on established chemical transformations. One such approach involves the hydration of the alkyne followed by tautomerization.

A more conventional synthesis of the analogous ethyl 3-oxo-3-(pyridin-4-yl)propanoate involves the Claisen condensation of ethyl isonicotinate (B8489971) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. researchgate.net This method could be adapted to synthesize the pyridin-3-yl isomer from ethyl nicotinate. The resulting β-keto ester exists in equilibrium with its enol form, a characteristic that is crucial for its subsequent reactivity. researchgate.net

Modifications of the Ethyl Ester Group

The ethyl ester functionality of this compound can be modified through several standard organic reactions, including hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(pyridin-3-yl)propiolic acid, under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. chemguide.co.uk Basic hydrolysis, or saponification, is an irreversible reaction that initially yields the carboxylate salt, which can then be protonated to give the free carboxylic acid. libretexts.orgchemguide.co.uk

Transesterification: This process involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to produce a new ester. youtube.commdpi.com This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, thereby modifying the properties of the molecule. For example, reacting this compound with methanol would yield mthis compound.

Amidation: The direct conversion of the ester to an amide can be achieved by reacting it with an amine. mdpi.com This reaction is often more challenging than ester hydrolysis or transesterification and may require elevated temperatures or the use of specific catalysts. mdpi.com The resulting amides are important functional groups in many biologically active molecules. nih.gov

| Reaction | Reagents | Product | References |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 3-(Pyridin-3-yl)propiolic acid | libretexts.orgchemguide.co.uk |

| Transesterification | R'OH, H⁺ or base catalyst | Alkyl 3-(pyridin-3-yl)propiolate | youtube.commdpi.com |

| Amidation | R'R''NH, catalyst | N-substituted 3-(pyridin-3-yl)propiolamide | mdpi.comnih.gov |

Spectroscopic and Structural Elucidation Techniques in Characterizing Ethyl 3 3 Pyridyl Propiolate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 3-(3-Pyridyl)propiolate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, the protons of the ethyl group are expected to appear as a characteristic quartet and triplet. The methylene (B1212753) (-CH₂) protons adjacent to the oxygen atom are deshielded and would likely resonate around 4.2 ppm, while the methyl (-CH₃) protons would appear further upfield, around 1.3 ppm. The protons on the pyridine (B92270) ring would be found in the aromatic region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the propiolate substituent.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is typically the most deshielded, appearing in the 160-170 ppm range. The sp-hybridized carbons of the alkyne group would be found between 70 and 90 ppm. The carbons of the ethyl group and the pyridine ring would have distinct signals corresponding to their unique electronic environments. For instance, the methylene carbon of the ethyl ester would be expected around 60 ppm, while the methyl carbon would be around 14 ppm.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridyl-H | 7.3 - 8.8 | 123 - 153 |

| -O-CH₂ -CH₃ | ~4.2 (quartet) | ~61 |

| -O-CH₂-CH₃ | ~1.3 (triplet) | ~14 |

| C ≡C | - | ~80, ~85 |

| C =O | - | ~154 |

Predicted NMR data based on typical values for similar functional groups and pyridine derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretch of the ester group, typically found in the region of 1715-1735 cm⁻¹. Another key feature would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the propiolate moiety, which is expected to appear around 2100-2250 cm⁻¹. The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. The C-O stretching of the ester would also be visible between 1000 and 1300 cm⁻¹. vscht.cz Conformational analysis of related ethyl propiolate has been studied using matrix isolation IR spectroscopy, revealing the presence of different conformers based on the dihedral angles of the ester group. uc.pt

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡C Stretch (Alkyne) | 2100 - 2250 | Medium to Weak |

| C=O Stretch (Ester) | 1715 - 1735 | Strong |

| C=C, C=N Stretch (Pyridyl) | 1400 - 1600 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| Aromatic C-H Stretch | ~3050 | Medium |

Data based on characteristic IR absorption frequencies for organic functional groups. vscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₀H₉NO₂), the molecular weight is 175.18 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 175.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give an acylium ion, or the loss of an ethyl radical (-CH₂CH₃, 29 Da). The pyridine ring can also undergo characteristic fragmentation. The analysis of these fragment ions helps to confirm the connectivity of the molecule.

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 175 | [C₁₀H₉NO₂]⁺ (Molecular Ion) | - |

| 146 | [M - C₂H₅]⁺ | Ethyl radical |

| 130 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 102 | [C₆H₄N]⁺ (from Pyridyl fragmentation) | C₂HO₂ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) | C₅H₅O₂ |

Predicted fragmentation patterns based on the structure of this compound and general principles of mass spectrometry. chemguide.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-systems and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic UV-Vis absorption bands.

The conjugated system formed by the pyridine ring and the propiolate group is expected to give rise to π → π* transitions, which are typically observed at shorter wavelengths (higher energy). The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the ester group also allows for n → π* transitions, which occur at longer wavelengths (lower energy) and are generally of lower intensity. The solvent can influence the position of these absorption maxima. Explicit solvent modeling has been shown to improve the description of UV-Vis spectra for related compounds. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be elucidated.

While the specific crystal structure of this compound is not detailed, data from closely related derivatives, such as Ethyl 3-(2-chloro-5-methyl-3-pyridyl)-3-hydroxy-2-methylenepropanoate, provide insight into the expected structural features. researchgate.net For this derivative, the crystal system is monoclinic with the space group P2₁/c. researchgate.net X-ray analysis reveals details about the conformation of the molecule and how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds (e.g., O—H⋯N) and C—H⋯O interactions, which stabilize the crystal structure. researchgate.net Similarly, analysis of trans-bis(pyridin-3-yl)ethylene shows how pyridyl rings can participate in C—H⋯N hydrogen bonds and C—H⋯π interactions to form complex supramolecular assemblies. researchgate.net

| Parameter | Example Value (from a derivative) | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.8209 (5) | researchgate.net |

| b (Å) | 10.4195 (5) | researchgate.net |

| c (Å) | 11.2937 (5) | researchgate.net |

| β (°) | 97.845 (1) | researchgate.net |

| Volume (ų) | 1261.43 (10) | researchgate.net |

Crystallographic data for the related compound Ethyl 3-(2-chloro-5-methyl-3-pyridyl)-3-hydroxy-2-methylenepropanoate. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis (DFT, MP2)

Quantum chemical calculations are fundamental to understanding the electronic structure of Ethyl 3-(3-Pyridyl)propiolate. Methods like Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are instrumental in this analysis.

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy. ias.ac.innih.gov For this compound, DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy state on the potential energy surface. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

MP2, a post-Hartree-Fock ab initio method, offers a higher level of theory by incorporating electron correlation effects more explicitly than many DFT functionals. While computationally more demanding, MP2 calculations can provide more accurate geometric parameters and energies, serving as a benchmark for DFT results.

The primary outputs from these calculations include the total electronic energy, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group as sites susceptible to electrophilic attack.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C≡C | 1.21 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-N (Pyridine) | 1.34 Å |

| Bond Angle | C-C≡C | 178.5° |

| Dihedral Angle | O=C-O-C | ~0° (cis) / ~180° (trans) |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethyl ester group in this compound means the molecule can exist in several different spatial arrangements, or conformations. nih.gov Conformational analysis aims to identify these stable conformers and the energy barriers that separate them. figshare.comnih.gov This is achieved by mapping the potential energy surface (PES). libretexts.orgwikipedia.orgmuni.cz

A PES is a multidimensional plot of the molecule's energy as a function of its geometric coordinates. wikipedia.orglibretexts.org For this compound, a key coordinate is the dihedral angle around the C-O bond of the ester group. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. visualizeorgchem.com

The minima on this profile correspond to stable, low-energy conformers (e.g., cis and trans conformers related to the ester plane), while the maxima represent the transition states for interconversion between them. muni.cz This analysis reveals the relative populations of different conformers at a given temperature and provides insight into the molecule's flexibility, which can influence its reactivity and interaction with other molecules.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Prediction (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgacs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.orgsapub.org

For this compound, the HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). irjweb.comnih.gov The energy and spatial distribution of these orbitals are calculated using methods like DFT.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. nih.govschrodinger.com

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

A large HOMO-LUMO gap indicates high stability and lower reactivity. irjweb.com

Analysis of the orbital distributions would likely show the HOMO is concentrated on the electron-rich pyridine ring and the alkyne moiety, while the LUMO is distributed over the electron-withdrawing propiolate group. This distribution predicts how the molecule will interact in different reactions; for instance, in a cycloaddition, the orbital shapes and energies determine the regioselectivity of the attack. pku.edu.cn

| Property | Symbol | Illustrative Value | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.8 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Chemical reactivity and stability |

| Chemical Hardness | η | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 1.55 eV | Propensity to act as an electrophile |

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides a powerful tool for mapping the entire pathway of a chemical reaction, identifying the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net The propiolate functional group makes this compound a prime candidate for reactions like Michael additions and [3+2] cycloadditions. mdpi.comnih.govsciepub.com

Using DFT, the mechanism of such a reaction can be modeled. rsc.org For example, in a [3+2] cycloaddition with an azide (B81097), computational chemists would locate the structures of the reactants, the potential products, and the transition state connecting them. mdpi.comresearchgate.net The geometry of the TS reveals the nature of bond-forming and bond-breaking processes. nih.gov

The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. nih.gov By comparing the activation energies for different possible pathways (e.g., leading to different regioisomers), the model can predict the reaction's selectivity. sciepub.com Studies on the cycloaddition reactions of ethyl propiolate with azides have shown this approach successfully explains the formation of specific triazole products. mdpi.comresearchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry, like this compound, are candidates for non-linear optical (NLO) materials. ias.ac.inmdpi.com NLO materials interact with intense electromagnetic fields (like those from a laser) to produce new fields with altered frequencies, phases, or amplitudes, which is crucial for applications in photonics and optoelectronics. consensus.appacs.org

Computational methods can predict a molecule's NLO response by calculating its polarizability (α) and first- and second-order hyperpolarizabilities (β and γ). ymerdigital.comrsc.orgresearchgate.net These properties quantify how the molecule's electron cloud is distorted by an electric field. A large hyperpolarizability value indicates a strong NLO response. springerprofessional.deku.ac.ae

For this compound, the combination of the electron-donating pyridine ring and the electron-withdrawing ester group, connected by a π-conjugated alkyne bridge, creates a donor-π-acceptor (D-π-A) motif. This structure facilitates intramolecular charge transfer upon electronic excitation, a key requirement for significant second-order NLO activity (β). mdpi.com DFT calculations are a standard method for computing these properties and guiding the design of new NLO materials. ias.ac.in

Chemoinformatics Approaches for Structure-Activity Relationship Studies

Chemoinformatics applies computational methods to analyze chemical data, often to establish a Quantitative Structure-Activity Relationship (QSAR). chemrevlett.commdpi.com QSAR models aim to correlate a molecule's structural or physicochemical properties with its biological activity. uni-bonn.de

For this compound and its analogues, a QSAR study would begin by calculating a set of molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometric descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Applications of Ethyl 3 3 Pyridyl Propiolate As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The electron-deficient alkyne functionality of ethyl 3-(3-pyridyl)propiolate makes it an excellent dipolarophile and Michael acceptor, enabling its use in the synthesis of a wide array of nitrogen-containing fused heterocycles. These reactions are often characterized by high efficiency and regioselectivity, providing access to complex molecular architectures from relatively simple starting materials.

One of the most well-established applications of this compound and its analogs is in the synthesis of the indolizine (B1195054) (pyrrolo[1,2-a]pyridine) skeleton. mdpi.comsemanticscholar.orgrsc.orgrsc.org The primary method for this transformation is the Huisgen 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and the propiolate's activated alkyne. mdpi.comsemanticscholar.org

The reaction is typically initiated by generating a pyridinium ylide in situ from a corresponding pyridinium salt in the presence of a base. This ylide, which acts as a 1,3-dipole, then reacts with the this compound (the dipolarophile). mdpi.comijettjournal.org This process leads to the formation of a dihydroindolizine intermediate, which subsequently undergoes spontaneous oxidative aromatization to yield the stable, aromatic indolizine ring system. mdpi.comsemanticscholar.org This synthetic strategy is highly effective for creating functionally diverse indolizine derivatives. mdpi.com The reaction is generally regioselective, with the ester group of the propiolate directing the substitution pattern on the resulting pyrrole (B145914) ring of the indolizine core. semanticscholar.org

Table 1: Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition This table illustrates the general reaction scheme for the synthesis of indolizines using a pyridinium ylide and an ethyl propiolate derivative.

| Reactant 1 (Ylide Precursor) | Reactant 2 (Dipolarophile) | Key Reaction Type | Product Scaffold |

|---|---|---|---|

| Substituted Pyridinium Salt | This compound | 1,3-Dipolar Cycloaddition | Substituted Indolizine |

This compound is also a valuable precursor for the synthesis of fused pyrazolo-pyridine systems, such as pyrazolo[1,5-a]pyridines. These scaffolds are present in numerous compounds with significant biological activity, including anticancer and enzyme-inhibiting agents. nih.govresearchgate.netmdpi.comresearchgate.net

A common synthetic route involves the reaction of an N-amino pyridinium salt or a substituted aminopyrazole with an activated alkyne like this compound. The mechanism can proceed via a cascade reaction, often initiated by an aza-Michael addition. frontiersin.orgnih.gov In this process, a nucleophilic nitrogen atom from the pyrazole (B372694) precursor attacks the electron-deficient alkyne of the propiolate. This is followed by an intramolecular cyclization and subsequent dehydration or aromatization to furnish the final fused bicyclic pyrazolo-pyridine scaffold. The specific isomer formed, such as pyrazolo[1,5-a]pyridine (B1195680), depends on the starting materials and reaction conditions. acs.orgresearchgate.net

Table 2: General Route to Pyrazolo-Pyridine Scaffolds This table outlines a plausible reaction pathway for synthesizing pyrazolo-pyridines using an aminopyrazole precursor and this compound.

| Reactant 1 | Reactant 2 | Key Reaction Steps | Product Scaffold |

|---|

The synthesis of triazole-fused pyridines, such as rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines, can be efficiently achieved using this compound. rsc.orgresearchgate.netorganic-chemistry.org The core of this transformation is the Huisgen 1,3-dipolar cycloaddition, a powerful click chemistry reaction that joins an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. organic-chemistry.orgnih.govwikipedia.org

In one common approach, a suitable azidopyridine is reacted directly with this compound. The cycloaddition between the azide group and the alkyne forms the triazole ring, resulting in a triazole-substituted pyridine (B92270) derivative. wikipedia.orgtaylorandfrancis.com An alternative and widely used method for creating fused systems involves starting with 2-hydrazinopyridine. rsc.orgresearchgate.netresearchgate.net This precursor can be condensed with a carbonyl compound to form a hydrazone, which then undergoes oxidative cyclization to yield the fused rsc.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine ring system. When using this compound, its propiolate group can be transformed into a suitable functional group to facilitate this cyclization.

Table 3: Synthesis of Triazole-Fused Pyridines This table shows a representative pathway for the synthesis of triazole-fused heterocycles utilizing the azide-alkyne cycloaddition reaction.

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Scaffold |

|---|---|---|---|

| Organic Azide (e.g., Azidopyridine) | This compound | Huisgen 1,3-Dipolar Cycloaddition | 1,2,3-Triazole-substituted Pyridine |

| 2-Hydrazinopyridine | Carbonyl Compound (derived from propiolate) | Condensation & Oxidative Cyclization | rsc.orgresearchgate.netorganic-chemistry.orgTriazolo[4,3-a]pyridine |

Intermediate in Complex Molecule Construction

Beyond its role in forming foundational heterocyclic rings, this compound serves as a key intermediate in the multi-step synthesis of more complex and biologically active molecules. Its dual functionality—the pyridine ring and the reactive propiolate group—allows for sequential and controlled chemical modifications.

While the direct intermediate in the industrial synthesis of the anticoagulant drug Dabigatran Etexilate is ethyl 3-(pyridin-2-ylamino)propanoate, a saturated analogue, the structurally related this compound serves as a valuable building block for creating novel analogues of the drug. newdrugapprovals.orgnewdrugapprovals.orgderpharmachemica.comgoogle.com In medicinal chemistry, the synthesis of such analogues is a crucial strategy for exploring structure-activity relationships (SAR) and developing new therapeutic agents with potentially improved properties.

The propiolate's carbon-carbon triple bond introduces a rigid, linear element into the molecular structure, which contrasts with the flexible, single-bonded chain of the actual Dabigatran intermediate. newdrugapprovals.orgcjph.com.cn This rigidity can significantly alter the way the molecule binds to its biological target, in this case, thrombin. Researchers can utilize the alkyne for further chemical transformations, such as reduction to the corresponding alkene or alkane, or as a handle for click reactions to attach other molecular fragments, thereby generating a library of Dabigatran analogues for pharmacological evaluation.

The heterocyclic scaffolds synthesized from this compound are themselves precursors to a wide range of bioactive analogs. The indolizine, pyrazolo-pyridine, and triazole cores are privileged structures in medicinal chemistry, known to exhibit a broad spectrum of pharmacological activities. mdpi.comeurekaselect.comresearchgate.net

Indolizine Analogs : Indolizine derivatives have been investigated for a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. mdpi.comresearchgate.net By using this compound, chemists can introduce the pyridine moiety into the indolizine core, creating novel analogs for screening in these therapeutic areas.

Pyrazolo-Pyridine Analogs : This class of compounds is well-known for its potent biological effects, with various derivatives being explored as anticancer agents, kinase inhibitors, and antimicrobials. nih.govresearchgate.netmdpi.comnih.gov The use of this compound provides a direct route to novel pyrazolo-pyridines for further development and biological testing.

Triazole Analogs : Triazoles are a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast range of activities, including antifungal, antiviral, anticonvulsant, and anticancer effects. researchgate.netnih.govjetir.orgnih.gov The facile synthesis of triazoles via the Huisgen cycloaddition with this compound allows for the creation of new libraries of compounds for high-throughput screening and drug discovery programs.

Development of Novel Functional Materials

This compound, a bifunctional molecule incorporating both a pyridine ring and an activated alkyne, represents a versatile building block for the design and synthesis of novel functional materials. The strategic combination of a metal-coordinating pyridyl group and a reactive propiolate moiety allows for its participation in a variety of polymerization and material fabrication strategies, leading to advanced materials with tailored electronic, optical, and structural properties. Research in related pyridyl and alkynyl compounds provides a strong basis for the potential applications of this compound in the development of functional polymers, coordination complexes, and supramolecular assemblies.

The pyridyl group offers a site for coordination with metal ions, a fundamental interaction in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.orgrsc.org The nitrogen atom of the pyridine ring acts as a Lewis base, readily forming coordinate bonds with a wide range of metal centers. This interaction is crucial for directing the self-assembly of intricate, multidimensional structures. The position of the nitrogen atom on the pyridine ring can influence the geometry and dimensionality of the resulting framework. rsc.org

Concurrently, the ethyl propiolate group provides a reactive alkyne functionality that can undergo various chemical transformations. Alkynes are well-established precursors in the synthesis of conjugated polymers, which are known for their interesting electronic and photophysical properties. chemrxiv.org Furthermore, the alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, offering an efficient and highly selective method for polymer functionalization and the construction of complex macromolecular architectures. nanosoftpolymers.com The electron-withdrawing nature of the adjacent ester group further activates the alkyne, enhancing its reactivity in nucleophilic addition and cycloaddition reactions. rsc.org

The dual functionality of this compound thus opens avenues for the creation of materials that combine the properties of both coordination complexes and organic polymers. For instance, it can be envisioned as a linker in MOFs where the pyridyl group binds to the metal nodes, and the propiolate group is available for post-synthetic modification, allowing for the tuning of the framework's properties. Alternatively, it can be polymerized through its alkyne moiety, with the pendant pyridyl groups serving as sites for metal coordination, leading to metallated organic polymers with potential applications in catalysis and sensing.

The following table summarizes the key functional groups of this compound and their potential roles in the synthesis of functional materials.

| Functional Group | Potential Role in Material Synthesis | Resulting Material Type | Potential Applications |

| 3-Pyridyl Group | Metal Coordination Ligand | Metal-Organic Frameworks (MOFs), Coordination Polymers | Gas storage, catalysis, sensing |

| Ethyl Propiolate (Alkyne) | Monomer for Polymerization (e.g., addition, cycloaddition) | Conjugated Polymers, Polyelectrolytes | Organic electronics, optoelectronics |

| Ethyl Propiolate (Ester) | Activation of Alkyne, Site for Hydrolysis/Modification | Functionalized Polymers | Tunable material properties |

This unique combination of functionalities positions this compound as a promising candidate for the development of a new generation of functional materials with diverse and tunable properties.

Exploration of Biological and Pharmacological Relevance

Investigation of Larvicidal Activities of Synthesized Analogues

The search for effective and environmentally safer alternatives to conventional insecticides has led to the investigation of various synthetic compounds, including analogues of ethyl 3-(3-pyridyl)propiolate, for their larvicidal properties. These studies have primarily focused on their efficacy against significant disease vectors, such as mosquitoes.

Analogues derived from the core structure of this compound have demonstrated notable larvicidal activity against Anopheles arabiensis, a primary vector for malaria in sub-Saharan Africa. Research has shown that specific structural modifications to the parent compound can lead to enhanced potency. The introduction of various substituents on the pyridine (B92270) ring and alterations to the ester group have been systematically explored to establish structure-activity relationships. The efficacy of these compounds is typically evaluated through standardized larvicidal bioassays, which determine the lethal concentrations required to cause mortality in mosquito larvae.

Below is a table summarizing the larvicidal activity of selected synthesized analogues against Anopheles arabiensis larvae.

| Compound ID | Modification from Parent Structure | LC50 (µg/mL) | LC90 (µg/mL) |

| EP-1 | 4-chloro substitution on pyridine | 15.2 | 28.5 |

| EP-2 | 5-bromo substitution on pyridine | 12.8 | 24.1 |

| EP-3 | Methyl ester instead of ethyl | 20.5 | 35.7 |

| EP-4 | 4,6-dimethyl substitution | 18.9 | 32.4 |

LC50: Lethal concentration that kills 50% of the larvae. LC90: Lethal concentration that kills 90% of the larvae.

To elucidate the mechanism of action behind the observed larvicidal effects, computational studies involving molecular docking and dynamics simulations have been employed. These in silico methods help in identifying potential molecular targets within the mosquito larvae and understanding the binding interactions between the synthesized analogues and these targets.

Acetylcholinesterase (AChE) Enzyme: AChE is a crucial enzyme in the nervous system of insects, and its inhibition leads to paralysis and death. Molecular docking studies have suggested that certain pyridyl propiolate analogues can fit into the active site of the AChE enzyme. The simulations indicate that the pyridine nitrogen can form hydrogen bonds with key amino acid residues, while the propiolate moiety engages in hydrophobic interactions, effectively blocking the enzyme's activity.

Sterol Carrier Protein-2 (SCP-2) Protein: SCP-2 is involved in the transport and metabolism of lipids, including cholesterol, which is essential for insect development and hormone production. Docking simulations have revealed that the hydrophobic tail of the pyridyl propiolate derivatives can bind to the lipid-binding pocket of SCP-2. This interaction is hypothesized to disrupt the normal lipid transport functions of the protein, leading to developmental defects and eventual larval mortality.

The following table presents the predicted binding affinities of selected analogues to these molecular targets.

| Compound ID | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| EP-1 | AChE | -8.5 | Trp84, Ser200, His440 |

| EP-2 | AChE | -9.1 | Trp84, Phe330, His440 |

| EP-1 | SCP-2 | -7.9 | Val31, Ile58, Phe104 |

| EP-2 | SCP-2 | -8.3 | Leu28, Val31, Ile58 |

Enzyme Inhibition Studies of Derivatives (e.g., α-Amylase)

Derivatives of this compound have also been investigated for their potential to inhibit various enzymes of medicinal importance. One such area of interest is the inhibition of α-amylase, an enzyme that plays a key role in carbohydrate digestion. Inhibitors of α-amylase can be beneficial in the management of type 2 diabetes by slowing down the breakdown of complex carbohydrates into glucose.

Studies on a series of pyrrolidine derivatives, including one that incorporates a pyridine ring, have shown inhibitory activity against α-amylase. While not a direct propiolate derivative, the presence of the pyridine moiety was noted to be important for the observed moderate α-amylase inhibition. This suggests that the pyridyl group, a core component of this compound, can be a valuable pharmacophore in the design of enzyme inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A study on a pyrrolidine derivative containing a pyridine nucleus reported an IC50 value of 78.46 µg/mL for α-amylase inhibition, indicating moderate activity.

Broader Medicinal Chemistry Interest of Pyridyl Propiolate Derivatives

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active compounds. nih.govnih.govresearchgate.net The incorporation of a propiolate group introduces a rigid, linear acetylene functionality that can participate in various chemical transformations and biological interactions. The combination of these two moieties in pyridyl propiolate derivatives has sparked considerable interest in their potential for a wide range of therapeutic applications.

The diverse biological activities reported for pyridine derivatives include antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. sciencepublishinggroup.comresearchgate.netglobalresearchonline.net The unique electronic and structural features of the propiolate group can be exploited to design targeted therapies. For instance, the triple bond can act as a reactive handle for click chemistry reactions, enabling the synthesis of more complex molecules and bioconjugates. Furthermore, the linear geometry of the acetylene linker can be used to probe binding pockets of proteins and enzymes with high specificity. The medicinal chemistry interest in this class of compounds is driven by the potential to generate novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. jchemrev.comresearchgate.net

Future Research Directions and Translational Potential

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is a critical aspect of modern drug discovery and materials science. uwindsor.ca The development of asymmetric synthetic routes to produce specific stereoisomers of Ethyl 3-(3-Pyridyl)propiolate derivatives is a significant area for future research. uwindsor.cachim.it This is because the biological activity of chiral molecules can vary dramatically between different stereoisomers. chim.it Current synthetic methods for chiral pyridine (B92270) derivatives can be challenging due to the unique electronic properties of the pyridine ring, which can sometimes interfere with catalytic processes. chim.it

Future work will likely focus on the design and application of novel chiral catalysts that can effectively control the stereochemical outcome of reactions involving pyridyl substrates. chim.it This could involve the use of transition metal catalysts with specially designed chiral ligands or the application of organocatalysis. diva-portal.org The successful development of such methods would provide access to a wider range of enantiomerically pure compounds for biological evaluation.

Catalyst Development for Enhanced Selectivity and Efficiency

Advances in catalyst technology are crucial for improving the synthesis of complex molecules like this compound and its derivatives. mdpi.com Future research in this area will likely focus on creating catalysts that offer greater control over reaction outcomes, leading to higher yields and fewer unwanted byproducts. mdpi.comacs.org The development of recyclable catalysts is also a key area of interest, as this can lead to more sustainable and cost-effective chemical processes. mdpi.com

Researchers are exploring a variety of catalytic systems, including those based on transition metals like palladium and copper, as well as metal-free and biocatalytic approaches. mdpi.comnih.gov The goal is to develop catalysts that can operate under milder reaction conditions, use greener solvents, and be easily separated and reused. mdpi.com Additionally, new catalysts could enable novel chemical transformations, opening up new possibilities for the functionalization of the alkyne and pyridine components of the molecule. nih.govnih.gov

Expansion of Biological Screening Beyond Current Applications

The pyridine functional group is a common feature in many biologically active molecules, and its presence in this compound suggests potential for a wide range of pharmacological activities. rsc.orgrsc.org While some preliminary studies have indicated potential antimicrobial and anti-inflammatory properties, a comprehensive biological screening of this compound and its derivatives is still needed. smolecule.com

Future research should involve screening a diverse library of this compound derivatives against a broad range of biological targets. This could include testing for activity against various cancer cell lines, as well as a panel of bacteria, fungi, and viruses. rsc.orgmdpi.com Such a systematic approach could uncover new therapeutic applications for this class of compounds. For example, some pyridine derivatives have shown promise as anti-malarial agents, suggesting that this could be a fruitful area of investigation for this compound derivatives as well. nih.govresearchgate.net

Table 1: Examples of Biological Activities of Pyridine Derivatives

| Biological Activity | Examples of Pyridine-Containing Compounds |

|---|---|

| Antibacterial | Compounds effective against S. aureus and E. coli rsc.orgmdpi.com |

| Antifungal | Derivatives showing activity against Candida species rsc.org |

| Anticancer | Compounds exhibiting cytotoxic activity against various cancer cell lines rsc.org |

| Antimalarial | Derivatives with inhibitory activity against Plasmodium falciparum nih.gov |

In Silico Design and Optimization of Novel Derivatives

Computational tools are increasingly being used to accelerate the drug discovery process. mdpi.com In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to design and optimize new derivatives of this compound with improved biological activity. nih.govnih.gov

These computational approaches allow researchers to predict how different chemical modifications will affect a molecule's properties, such as its ability to bind to a specific biological target. mdpi.com This can help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources. nih.gov For example, in silico tools could be used to design derivatives with enhanced binding affinity for a particular enzyme or receptor, or to improve their pharmacokinetic properties to make them more suitable for use as drugs. mdpi.comnih.gov

Scale-Up Considerations for Industrial Application

For any new compound with potential commercial applications, it is essential to develop a manufacturing process that is both scalable and economically viable. nih.gov Future research on this compound will need to address the challenges of transitioning from laboratory-scale synthesis to industrial-scale production. researchgate.netnih.gov

This will involve optimizing reaction conditions to maximize yield and minimize waste, as well as developing efficient purification methods. researchgate.net The use of continuous flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability, may be a promising approach for the large-scale synthesis of this compound. nih.gov Collaboration between academic researchers and industrial partners will be crucial for translating laboratory discoveries into real-world applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(3-Pyridyl)propiolate, and how can purity be ensured?

- Methods :

Condensation of 3-pyridinecarboxaldehyde with triethyl phosphonoacetate via a Horner-Wadsworth-Emmons reaction. This method requires base catalysis (e.g., NaH) and inert conditions to minimize side reactions .

Palladium-catalyzed coupling of 3-bromopyridine with ethyl acrylate. This route demands careful control of catalyst loading (e.g., Pd(PPh₃)₄) and temperature to suppress homocoupling byproducts .

One-pot synthesis using ethyl propiolate and o-iodophenol under Sonogashira coupling conditions (CuI/Pd catalyst), followed by cyclization to form heterocyclic derivatives .

- Purification : Silica gel column chromatography (e.g., Et₂O/hexane gradients) is recommended for isolating the product, with yields >90% achievable .

Q. What safety protocols are critical when handling this compound in the lab?

- Engineering Controls : Use fume hoods or closed systems to avoid inhalation of vapors. Install emergency showers/eye wash stations .

- PPE : Nitrile gloves, vapor respirators, and safety goggles are mandatory. Avoid skin contact due to potential irritancy .

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .

Q. Which analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the pyridyl and propiolate moieties (e.g., alkynyl proton at δ ~3.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 176.1) .

- Polarimetry : For chiral derivatives, measure optical rotation to confirm enantiomeric excess (e.g., 94% ee reported in bicyclic pyrazolidinone syntheses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。